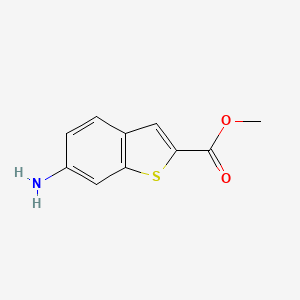

Methyl 6-amino-1-benzothiophene-2-carboxylate

Übersicht

Beschreibung

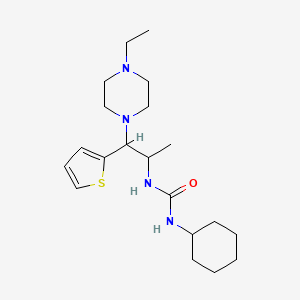

“Methyl 6-amino-1-benzothiophene-2-carboxylate” is a chemical compound with the CAS number 57907-49-0 . It has a molecular weight of 207.25 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H9NO2S/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,11H2,1H3 .Chemical Reactions Analysis

“this compound” can be used as a precursor for the implementation of modern Ullmann-type cross-coupling reactions. An efficient method for N-arylation of the functionalized aminobenzo[b]thiophene with various (hetero)aryl iodides under mild conditions has been elaborated .Physical And Chemical Properties Analysis

“this compound” is a solid compound that should be stored at ambient temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Antimicrobial and Anti-inflammatory Agents : Compounds related to Methyl 6-amino-1-benzothiophene-2-carboxylate have been synthesized and shown to possess promising antibacterial, antifungal, and anti-inflammatory activities (Narayana et al., 2006).

Chemoselective Synthesis : Studies have focused on the chemoselective synthesis of related benzothiophene compounds, highlighting their potential in creating diverse chemical entities (Jayaraman et al., 2010).

Crystal Structure Analysis : The crystal structure of similar benzothiophene derivatives has been analyzed, providing insights into their molecular configuration, which is crucial for understanding their interaction with biological targets (Vasu et al., 2004).

Chemical Properties and Reactions

Substitution Reactions : Research has explored the substitution reactions of benzothiophene derivatives, which is fundamental for the synthesis of diverse chemical compounds with potential applications in various fields (Chapman et al., 1971).

Electrochemical Reduction : Studies on the electrochemical behavior of benzothiophene derivatives have been conducted, which are significant for understanding their reactivity and potential applications in electrochemical processes (Rejňák et al., 2004).

Cytotoxic Agents : Novel benzothiophene derivatives have been synthesized and evaluated for their anti-cancer properties, demonstrating their potential as cytotoxic agents (Mohareb et al., 2016).

Catalysis and Synthesis

Carbon-Nitrogen Cross-Coupling : The use of copper-catalyzed N-arylation for the modification of benzothiophene derivatives has been described, showcasing an efficient method for the synthesis of N-substituted products (Kederienė et al., 2021).

Novel Ring Systems Synthesis : The synthesis of novel polycyclic heterocyclic ring systems using benzothiophene derivatives has been achieved, expanding the chemical space for potential drug discovery (Sasaki et al., 1995).

Eigenschaften

IUPAC Name |

methyl 6-amino-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUHYFQAAXIVBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-3-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-(2-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2469780.png)

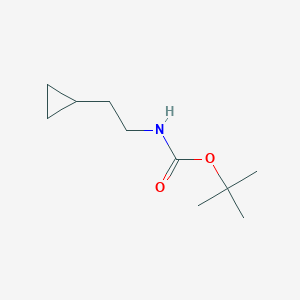

![N-(Cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B2469781.png)

![2-tert-Butyl 6-ethyl 2-azabicyclo[3.1.0]hexane-2,6-dicarboxylate](/img/structure/B2469787.png)

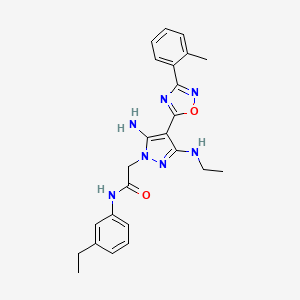

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2469792.png)

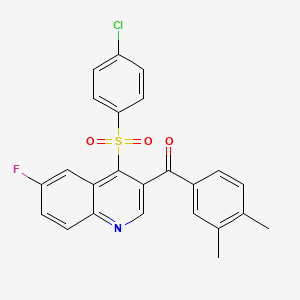

![2-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2469796.png)

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2469799.png)

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetohydrazide](/img/structure/B2469803.png)